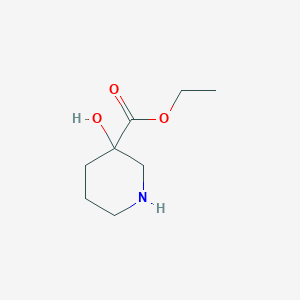
N-Acetyl-4-fluoro-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-4-fluoro-L-tryptophan is a fluorinated derivative of the amino acid tryptophanFluorinated compounds are known for their increased stability, bioavailability, and unique reactivity, which makes this compound an interesting subject for research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-4-fluoro-L-tryptophan typically involves the fluorination of L-tryptophan followed by acetylation. One common method includes the use of fluorinase enzymes to introduce the fluorine atom selectively. The reaction conditions often require mild temperatures and specific pH levels to ensure the stability of the fluorinated intermediate .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis, leveraging the efficiency of fluorinase enzymes. This method is preferred due to its selectivity and environmentally friendly nature. Additionally, chemical synthesis routes using fluorinating agents and acetylating reagents are also employed, depending on the desired scale and purity .
化学反应分析
Types of Reactions: N-Acetyl-4-fluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various fluorinated derivatives .
科学研究应用
N-Acetyl-4-fluoro-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: Research focuses on its potential as a radioprotective agent and its neuroprotective effects in conditions like Alzheimer’s disease
Industry: It is utilized in the development of pharmaceuticals and diagnostic probes.
作用机制
The mechanism of action of N-Acetyl-4-fluoro-L-tryptophan involves its interaction with specific molecular targets and pathways:
相似化合物的比较
N-Acetyl-L-tryptophan: A non-fluorinated analog with similar protective effects but lower stability.
4-Fluoro-L-tryptophan: Lacks the acetyl group, making it less effective in certain applications.
N-Acetyl-5-fluoro-L-tryptophan: Another fluorinated derivative with different reactivity and applications
Uniqueness: N-Acetyl-4-fluoro-L-tryptophan stands out due to its unique combination of fluorine and acetyl groups, which confer enhanced stability, bioavailability, and specific reactivity. These properties make it a valuable compound for various research and industrial applications .
属性
分子式 |
C13H13FN2O3 |
|---|---|
分子量 |
264.25 g/mol |
IUPAC 名称 |
2-acetamido-3-(4-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13FN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-10-4-2-3-9(14)12(8)10/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) |
InChI 键 |
FPURNYRSDCMXLW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)


![({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)
![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)


![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![methyl[2-(3-methyl-3H-diazirin-3-yl)ethyl]amine hydrochloride](/img/structure/B13515067.png)
